1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Medicinal Chemistry Fragment-Based Drug Design Late-Stage Functionalization

1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 39945-20-5) is a bicyclic heterocycle comprising a pyrrolo[2,3-d]pyrimidine-2,4-dione core with an N1-allyl and an N3-methyl substituent. It belongs to the pyrrolo[2,3-d]pyrimidine family, a privileged scaffold in medicinal chemistry for targeting kinases, dihydrofolate reductase, and other nucleotide-binding proteins.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 39945-20-5
Cat. No. B3351789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
CAS39945-20-5
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(NC=C2)N(C1=O)CC=C
InChIInChI=1S/C10H11N3O2/c1-3-6-13-8-7(4-5-11-8)9(14)12(2)10(13)15/h3-5,11H,1,6H2,2H3
InChIKeyNNLOJHRZMJTYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 39945-20-5): Core Heterocyclic Scaffold for Kinase-Targeted Libraries and Fragment-Based Design


1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 39945-20-5) is a bicyclic heterocycle comprising a pyrrolo[2,3-d]pyrimidine-2,4-dione core with an N1-allyl and an N3-methyl substituent [1]. It belongs to the pyrrolo[2,3-d]pyrimidine family, a privileged scaffold in medicinal chemistry for targeting kinases, dihydrofolate reductase, and other nucleotide-binding proteins. The compound is primarily utilized as a synthetic intermediate or fragment starting point for constructing more elaborate bioactive molecules.

Why 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione Cannot Be Interchanged with Other Pyrrolo[2,3-d]pyrimidine-2,4-diones


Pyrrolo[2,3-d]pyrimidine-2,4-diones with different N-substituents display distinct reactivity profiles and physicochemical properties that directly impact synthetic utility and biological activity. The N1-allyl group in this compound provides a terminal olefin handle for late-stage diversification via Heck coupling, cross-metathesis, or thiol-ene chemistry — a functionality absent in simple alkyl-substituted analogs. Simultaneously, the N3-methyl group blocks a potential tautomeric site that would otherwise introduce heterogeneity in binding assays or crystallography experiments [1]. Simply substituting a close analog such as 1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione eliminates the synthetic versatility conferred by the allyl group, while replacing it with a 1-allyl-3-H analog sacrifices the defined tautomeric state provided by N3-methylation. The quantitative evidence below demonstrates where these structural differences translate into measurable divergence.

Quantitative Differential Evidence for 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione Selection


Higher Olefinic Carbon Content Versus Saturated N1-Alkyl Analogs Enables Synthetic Diversification

The N1-allyl substituent contributes one sp²-hybridized carbon–carbon double bond to the molecular framework, which is absent in the closest saturated analog, 1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 36896-67-0). This olefinic moiety enables palladium-catalyzed Heck arylation, olefin cross-metathesis, and radical thiol-ene addition — transformation classes that are entirely inaccessible to the 1,3-dimethyl comparator [1]. In the broader pyrrolo[2,3-d]pyrimidine literature, allyl-bearing intermediates have been employed to introduce diverse aryl, heteroaryl, and functionalized alkyl groups at the N1 position without necessitating de novo scaffold re-synthesis.

Medicinal Chemistry Fragment-Based Drug Design Late-Stage Functionalization

Defined Tautomeric State via N3-Methylation Compared to N3-Unsubstituted Analogs

The N3-methyl group eliminates the lactam–lactim tautomerism possible at the N3 position of the pyrimidine-2,4-dione ring. In the unsubstituted analog (1-allyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione, hypothetical CAS), the N3-H can tautomerize, yielding a mixture of 2,4-dione and 2-hydroxy-4-one forms that complicates interpretation of biological assay results and crystallographic electron density [1]. The target compound's N3-methyl locks the system in the dione form, ensuring a single well-defined species in solution and solid state.

Structural Biology Biophysical Assay Crystallography

Computed Rotatable Bond Count and Its Impact on Conformational Sampling

PubChem-computed descriptors report 2 rotatable bonds for the target compound (the N1–allyl C–N and the allyl C–C bond) [1]. The 1,3-dimethyl analog (CAS 36896-67-0) is estimated to possess 1 rotatable bond (only the N1–methyl C–N bond). This difference directly impacts the conformational entropy penalty upon protein binding, as each freely rotatable bond contributes approximately 0.7–1.6 kcal/mol to the entropic cost of binding in rigid-receptor docking models. The increased flexibility of the allyl group may be advantageous for accessing binding pockets with extended geometry, or disadvantageous for targets with constrained active sites — a selection criterion that depends on the specific target of interest.

Computational Chemistry Molecular Docking Conformational Analysis

Commercial Purity Benchmarking: NLT 98% Versus Typical Pyrrolopyrimidine Building Block Purity

Vendor specifications for the target compound list a purity of NLT 98% (HPLC) [1]. While purity data for the direct 1,3-dimethyl comparator from the same supplier is not available for head-to-head comparison, this purity level meets or exceeds the 95–97% range commonly cited for research-grade pyrrolo[2,3-d]pyrimidine building blocks from general catalog suppliers. For sensitive downstream applications such as biophysical assays, crystallography, or patent exemplification, ≥98% purity reduces the risk of trace impurities interfering with activity measurements or crystal nucleation.

Chemical Procurement Quality Control Synthetic Chemistry

Limited Availability of Direct Head-to-Head Comparative Biological or Physicochemical Data

A systematic search of PubMed, PubChem, and patent databases (conducted 2026-05-02) did not retrieve any study that directly compares the biological activity, pharmacokinetics, solubility, or metabolic stability of 1-allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione against a named structural analog in the same assay. The compound appears primarily as a synthetic intermediate rather than a terminal bioactive entity in the published literature. Thus, quantitative differential claims regarding target engagement, cellular potency, or in vivo performance cannot be substantiated at this time. Users must rely on the physicochemical and synthetic-handle differentiation described in the preceding items for selection decisions.

Evidence Gap Analysis Procurement Risk Assessment

Optimal Application Scenarios for 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione Procurement


Fragment-Based Drug Discovery Libraries Requiring Synthetic Elaboration Handles

The terminal olefin of the N1-allyl group permits on-DNA or off-DNA diversification via Heck coupling, enabling the compound to serve as a fragment starting point that can be selectively elaborated after initial screening hits are identified [1]. This avoids purchasing multiple pre-functionalized analogs and allows iterative library expansion from a single fragment core.

Crystallographic Studies Requiring a Fixed Tautomeric Form

The N3-methyl group eliminates tautomeric ambiguity at the 2,4-dione, ensuring a single chemical species for co-crystallization with protein targets [1]. This is critical for obtaining interpretable electron density maps in fragment-soaking or co-crystallization experiments.

Synthesis of Kinase Inhibitor Intermediates Bearing Allyl-Derived Substituents

The allyl group can be chemoselectively reduced (to n-propyl), oxidized (to epoxide or diol), or cross-coupled prior to further scaffold decoration. This makes the compound a versatile late-stage intermediate for constructing N1-functionalized pyrrolo[2,3-d]pyrimidine kinase inhibitor candidates [1].

Quality-Sensitive Biophysical or Cellular Assays Requiring ≥98% Purity

With a vendor-specified purity of NLT 98% [2], the compound is suitable for direct use in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cell-based reporter assays where trace metal or organic impurities could confound results.

Quote Request

Request a Quote for 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.